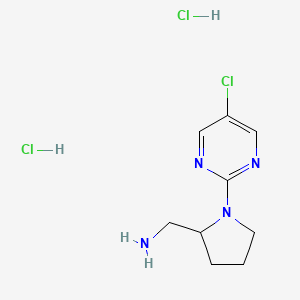

(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

[1-(5-chloropyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIFEVPVMUKSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=N2)Cl)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is the G-protein-coupled receptor 119 (GPR119). GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.

Mode of Action

This compound acts as an agonist to GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract.

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the incretin axis, which is a biochemical pathway that plays a crucial role in glucose homeostasis. The incretin hormones, such as GLP-1, enhance insulin secretion from the pancreatic β-cells. This results in lower blood glucose levels.

Pharmacokinetics

In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels were observed.

Result of Action

The result of the action of this compound is the lowering of blood glucose levels. This is achieved through the stimulation of insulin release and the promotion of GLP-1 secretion.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could potentially be affected by factors such as temperature and pH. .

Biochemical Analysis

Biochemical Properties

(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or modulating their activity. The compound’s interaction with proteins such as kinases and phosphatases suggests its role in regulating phosphorylation processes, which are crucial for various cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. The compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have distinct biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal biological responses without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, influencing the synthesis and degradation of pyrimidine nucleotides. These interactions can alter metabolic flux and the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes and accumulates in certain cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization.

Biological Activity

(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride, a compound with the CAS number 1420994-87-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.

The compound's molecular formula is , with a molecular weight of 249.14 g/mol. The structure features a pyrrolidine ring substituted with a chloropyrimidine moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1420994-87-1 |

| Molecular Formula | C9H14Cl2N4 |

| Molecular Weight | 249.14 g/mol |

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available pyrimidine derivatives. The synthetic pathway often includes the formation of the pyrrolidine ring followed by chlorination and amination steps to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability effectively compared to standard chemotherapeutics like cisplatin .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxicity of a series of pyrrolidine derivatives, including those with chloropyrimidine substitutions. The results indicated that compounds with free amino groups exhibited stronger anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been assessed for antimicrobial activity against multidrug-resistant pathogens. Compounds structurally similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Antimicrobial Testing Results

The antimicrobial efficacy was evaluated using standard disk diffusion methods against various bacterial strains. The results indicated that certain derivatives could inhibit the growth of resistant strains, highlighting their potential in treating infections caused by resistant bacteria .

The biological activities of this compound are thought to be mediated through multiple mechanisms:

- Inhibition of DNA Synthesis : The chloropyrimidine moiety may interfere with nucleic acid synthesis pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through competitive inhibition at active sites.

Scientific Research Applications

The compound (1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C10H16Cl2N4

- Molecular Weight : 263.17 g/mol

- CAS Number : 1261234-05-2

Structure

The compound features a pyrrolidine ring substituted with a chloropyrimidine moiety, which is significant for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research has indicated that derivatives of chloropyrimidine exhibit anticancer properties. For instance, compounds similar to (1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cell proliferation.

Neurological Research

The pyrrolidine structure is known for its neuroprotective properties. Studies have explored the use of such compounds in models of neurodegeneration, where they may help mitigate neuronal cell death.

Case Study: Neuroprotection

In preclinical studies, compounds with similar structures have demonstrated the ability to protect neurons from oxidative stress and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Chloropyrimidine derivatives have also been noted for their antimicrobial properties. The presence of the pyrrolidine ring may enhance the compound's ability to penetrate bacterial membranes.

Case Study: Antimicrobial Testing

In laboratory settings, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotection | Reduction of neuronal apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

a. Halogen Substitution: Bromine vs. Chlorine

- 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride (): Bromine replaces chlorine at the pyrimidine 5-position. Bromine’s larger atomic radius (1.85 Å vs. However, its lower electronegativity may reduce halogen bonding efficiency compared to chlorine .

Heterocyclic Core Modifications

a. Piperidine vs. Pyrrolidine Core

- (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride (): A 6-membered piperidine ring replaces pyrrolidine. However, pyrrolidine’s smaller ring may enforce a more rigid, target-complementary geometry .

b. Imidazole-Containing Analog

Functional Group Variations

a. Amine Position and Substituents

b. Dione-Modified Analog

- 1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione dihydrochloride (): A pyrrolidine-2,5-dione replaces the methanamine group.

Salt Form Comparisons

Most analogs, including the target compound, are dihydrochloride salts (e.g., ), ensuring consistent solubility profiles. However, PF-04455242 hydrochloride () is a monohydrochloride salt with a biphenyl sulfonyl group, which may reduce aqueous solubility compared to dihydrochloride forms .

Implications for Research and Development

The structural variations among analogs highlight trade-offs between target affinity, solubility, and metabolic stability. For instance, chlorine’s halogen bonding efficacy makes the target compound a strong candidate for enzyme inhibition, while fluorinated analogs () may excel in pharmacokinetics. Piperidine derivatives () warrant exploration in targets requiring conformational adaptability.

Preparation Methods

Preparation Methods of (1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine Dihydrochloride

General Synthetic Strategy

The synthesis typically involves multi-step organic reactions starting from readily available pyrimidine derivatives. The key steps include:

- Formation of the pyrrolidine ring or use of a pyrrolidine derivative as a starting material.

- Introduction of the 5-chloropyrimidin-2-yl substituent via nucleophilic aromatic substitution.

- Amination at the 2-position of the pyrrolidine ring.

- Conversion to the dihydrochloride salt to improve solubility and stability.

Detailed Synthetic Routes

Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach

- Step 1: React 4,6-dichloropyrimidine with a pyrrolidine derivative under basic conditions (e.g., DIPEA) in a polar aprotic solvent such as DMSO or DMF.

- Step 2: The nucleophilic nitrogen of the pyrrolidine ring attacks the 2-chloropyrimidine position, displacing the chloride.

- Step 3: The resulting free base is then treated with hydrogen chloride gas or HCl in anhydrous ethanol to form the dihydrochloride salt.

- Reaction Conditions: Heating at 80–90 °C overnight is common to drive the substitution to completion.

Route 2: Reductive Amination of Pyrrolidin-2-yl Ketone

- Step 1: Prepare a pyrrolidin-2-yl ketone intermediate.

- Step 2: Subject the ketone to reductive amination with ammonia or an amine source under reducing conditions (e.g., sodium cyanoborohydride).

- Step 3: Isolate the amine intermediate and convert to the dihydrochloride salt by acid treatment.

- This route offers an alternative when direct substitution is challenging or to introduce specific stereochemistry.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| SNAr substitution | 4,6-dichloropyrimidine + pyrrolidine derivative + DIPEA | DMSO | 90 °C | Overnight | ~59% | Purification by column chromatography |

| Reductive amination | Pyrrolidin-2-yl ketone + NH3 + NaBH3CN | MeOH or EtOH | RT to 50 °C | Several hours | Variable | Salt formation with HCl |

Purification and Salt Formation

- After reaction completion, the crude product is extracted with ethyl acetate or dichloromethane.

- Washing with brine and drying over sodium sulfate precedes concentration.

- The free base is converted to the dihydrochloride salt by bubbling HCl gas or adding HCl in ethanol.

- The salt is typically isolated by filtration or crystallization, improving purity and solubility.

Analytical Characterization of Intermediates and Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

Liquid Chromatography-Mass Spectrometry (LC-MS)

- The molecular ion peak confirms the molecular weight of the free base and the salt form.

- Exact mass for the compound with two hydrochloride ions is approximately 283.05 g/mol.

- LC-MS is used to monitor reaction progress and purity.

High-Performance Liquid Chromatography (HPLC)

- Reverse-phase C18 columns with gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) are employed.

- Purity is typically confirmed at ≥98% for pharmaceutical-grade material.

Elemental Analysis and Infrared Spectroscopy (FT-IR)

- Elemental analysis confirms chlorine content (~25.1% for dihydrochloride).

- FT-IR identifies N–H stretching vibrations (3200–3400 cm^-1) and pyrimidine ring vibrations (1550–1650 cm^-1).

Solubility and Stability Considerations

- The dihydrochloride salt form significantly improves aqueous solubility (>50 mg/mL in water).

- Solubility testing in water, DMSO, and phosphate-buffered saline (PBS, pH 7.4) is critical for in vitro and pharmacological assays.

- Stability is influenced by temperature and pH; the compound is generally stable under ambient conditions but should be stored under inert atmosphere to prevent degradation.

Summary Table of Preparation Methods

| Preparation Aspect | Route 1: SNAr Substitution | Route 2: Reductive Amination |

|---|---|---|

| Starting Materials | 4,6-Dichloropyrimidine + Pyrrolidine derivative | Pyrrolidin-2-yl ketone + Ammonia |

| Key Reagents | DIPEA, DMSO | NaBH3CN, MeOH/EtOH |

| Reaction Conditions | 90 °C, overnight | RT to 50 °C, several hours |

| Salt Formation | HCl gas or HCl in ethanol | HCl gas or HCl in ethanol |

| Typical Yield | ~59% | Variable, depending on conditions |

| Purification | Column chromatography | Crystallization or filtration |

Research Findings and Optimization Notes

- The SNAr route is preferred for its straightforwardness and moderate to good yields.

- Reaction temperature and base equivalents critically influence substitution efficiency.

- Purification by silica gel chromatography with mixed solvents (ethyl acetate/ethanol/hexanes) yields high-purity material.

- The reductive amination route allows stereochemical control if chiral pyrrolidin-2-yl ketones are used.

- Analytical methods are essential for confirming product identity and purity at each stage.

This comprehensive analysis consolidates the preparation methods of this compound, integrating synthetic protocols, reaction conditions, and analytical characterization to guide researchers in efficient synthesis and quality control of this pharmacologically relevant compound.

Q & A

"(1-(5-Chloropyrimidin-2-yl)pyrrolidin-2-yl)methanamine Dihydrochloride"

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

- Methodology :

- Route 1 : React 5-chloropyrimidine with pyrrolidine derivatives under nucleophilic aromatic substitution conditions. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol .

- Route 2 : Use reductive amination of a pyrrolidin-2-yl ketone precursor with ammonia, followed by HCl salt formation.

- Characterization : Confirm intermediates via /-NMR (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and LC-MS (exact mass: calculated for CHClN·2HCl: 283.05 g/mol) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 15 min). Look for ≥98% purity .

- Elemental Analysis : Confirm Cl content (theoretical: ~25.1% for dihydrochloride form) .

- FT-IR : Identify N–H stretches (3200–3400 cm) and pyrimidine ring vibrations (1550–1650 cm) .

Q. What solubility properties are critical for in vitro assays?

- Methodology :

- Test solubility in water, DMSO, and PBS (pH 7.4) via shake-flask method.

- Note : Dihydrochloride salts typically exhibit improved aqueous solubility (e.g., >50 mg/mL in water) compared to free bases, but may precipitate in PBS due to chloride ion competition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for reductive steps). Monitor by TLC and LC-MS .

- Byproduct Analysis : Use -NMR to detect chlorinated impurities (e.g., over-chlorination at pyrimidine C4) and adjust stoichiometry of Cl reagents .

Q. What strategies are effective for evaluating the compound’s biological activity, particularly in antimicrobial or antiviral assays?

- Methodology :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Include a positive control (e.g., ciprofloxacin) .

- Cytotoxicity : Use HEK293 or HepG2 cells with MTT assay to determine selectivity indices .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental use?

- Methodology :

- Forced Degradation : Expose to pH 1–13 (HCl/NaOH buffers) at 40°C for 24h. Monitor decomposition via HPLC (e.g., hydrolysis of pyrrolidine ring at pH >10) .

- Long-Term Stability : Store at –20°C under nitrogen; assess monthly for precipitate formation or color changes .

Q. What computational approaches can predict structure-activity relationships (SAR) for analogs of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN). Focus on pyrimidine-Cl and pyrrolidine-NH as key pharmacophores .

- QSAR Modeling : Correlate logP and polar surface area with antimicrobial activity using partial least squares regression .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., inoculum size, solvent used) across studies. For example, DMSO concentrations >1% may inhibit bacterial growth, skewing MIC results .

- Replicate Key Studies : Repeat experiments under standardized CLSI guidelines to validate discrepancies .

Q. What advanced analytical techniques are required to detect trace impurities in bulk batches?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.